4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Overview
Description
“Bo-Xan” is a synthetic compound known for its diverse applications in various scientific fields It is characterized by its unique molecular structure, which allows it to participate in a wide range of chemical reactions
Mechanism of Action
Target of Action
Aristolactam AIIIa is a natural product that has been identified as a potent inhibitor of the protein kinase Polo-like kinase 1 (Plk1) . Plk1 plays crucial roles in various aspects of mitotic progression and is considered a promising target for anti-cancer drugs . Aristolactam AIIIa targets the Polo Box domain (PBD) of Plk1 , a tactic that has proven efficient for exploring Plk1 inhibitors . Additionally, Aristolactam AIIIa is also a DYRK1A inhibitor .
Mode of Action
Aristolactam AIIIa interacts with its targets, the Polo Box domain (PBD) and the catalytic domain of Plk1 (CD), enhancing the CD/PBD interaction . This interaction inhibits the function of Plk1, thereby affecting the progression of mitosis .
Biochemical Pathways
The inhibition of Plk1 by Aristolactam AIIIa affects numerous aspects of mitotic progression, including the activation of the cdc2/cyclinB complex, centrosome maturation, bipolar spindle formation, and sister chromatid separation . The inhibition of these processes disrupts the normal cell cycle, particularly affecting the G2/M phase .
Result of Action
Aristolactam AIIIa has been shown to potently inhibit cancer cell proliferation . It can block the proliferations of HeLa, A549, HGC, and the HCT-8/V cells (clinical Navelbine-resistant cancer cell), induce mitotic arrest of HeLa cells at the G2/M phase with spindle abnormalities, and promote apoptosis in HeLa cells .
Biochemical Analysis
Biochemical Properties
Aristolactam AIIIa targets the Polo Box domain (PBD) of Plk1, which is an efficient tactic for exploring Plk1 inhibitors . It also binds to the catalytic domain (CD) of Plk1 and inhibits its activity .
Cellular Effects
Aristolactam AIIIa can block the proliferations of HeLa, A549, HGC and the HCT-8/V cells (clinical Navelbine-resistant cancer cell), induce mitotic arrest of HeLa cells at G2/M phase with spindle abnormalities and promote apoptosis in HeLa cells .
Molecular Mechanism
Aristolactam AIIIa targets both the catalytic domain of Plk1 (CD) and PBD and enhances the CD/PBD interaction . This interaction inhibits the activity of Plk1, leading to the observed cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “Bo-Xan” typically involves a multi-step process. One common method includes the reaction of a polyphenol with different salicylic acids in the presence of acetic anhydride as a dehydrating agent . This classical method has been modified over the years to improve yield and reduce reaction times. For instance, the use of zinc chloride and phosphoryl chloride has been shown to produce “Bo-Xan” in better yields .
Industrial Production Methods: Industrial production of “Bo-Xan” often employs aerobic fermentation using Gram-negative bacteria belonging to the genus Xanthomonas . This method is preferred due to its cost-effectiveness and the ability to produce high molecular weight natural heteropolysaccharides.
Chemical Reactions Analysis
Types of Reactions: “Bo-Xan” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its unique molecular structure, which allows it to interact with different reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and osmium tetroxide are used to oxidize "Bo-Xan".
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce "Bo-Xan".
Substitution: Substitution reactions often involve the use of electrophiles such as alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation of “Bo-Xan” can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
“Bo-Xan” has a wide range of scientific research applications:
Comparison with Similar Compounds
- Xanthones
- Xanthan
- Xanthohumol
Properties
IUPAC Name |
4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGXKFPTAJYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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